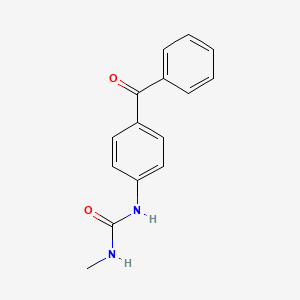

N-(4-Benzoylphenyl)-N'-methylurea

Description

Properties

CAS No. |

61706-07-8 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

1-(4-benzoylphenyl)-3-methylurea |

InChI |

InChI=1S/C15H14N2O2/c1-16-15(19)17-13-9-7-12(8-10-13)14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,19) |

InChI Key |

DHEPWSWPHLVMOT-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Significance of Urea Based Compounds in Chemical Sciences

Urea (B33335) and its derivatives are of central importance in the chemical and life sciences. chemsrc.com The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, has the unique ability to form multiple stable hydrogen bonds. chemsrc.com This capacity makes urea-based compounds valuable in medicinal chemistry and drug design, where they can establish crucial interactions with biological targets like proteins and receptors. chemsrc.com

The versatility of the urea scaffold extends to materials science and organocatalysis. chemsrc.com Urea-formaldehyde resins, for instance, are widely used as durable and moisture-resistant adhesives. In agriculture, urea is a primary nitrogen-release fertilizer due to its high nitrogen content. The dual nature of the urea functionality as both a hydrogen bond donor and acceptor also plays a significant role in a molecule's aqueous solubility and permeability, critical properties in drug development. chemsrc.com The synthesis of urea by Friedrich Wöhler in 1828 from inorganic starting materials is widely considered a landmark event that marked the beginning of modern organic chemistry. chemsrc.com

Scope and Relevance of N 4 Benzoylphenyl N Methylurea Investigations

Direct and extensive research dedicated solely to N-(4-Benzoylphenyl)-N'-methylurea is limited in publicly accessible scientific literature. However, its chemical structure suggests its relevance lies within the well-established field of benzoylphenyl urea (B33335) research. The compound's basic properties are cataloged, providing a starting point for more detailed investigation.

| Property | Value |

| CAS Number | 61706-07-8 |

| Molecular Formula | C15H14N2O2 |

| Molecular Weight | 254.288 g/mol |

Data sourced from chemical supplier databases.

The synthesis of related benzoylphenyl ureas often involves the reaction of a substituted aniline (B41778) with a benzoyl isocyanate or the reaction of a benzoyl chloride with a corresponding urea or thiourea (B124793) derivative. For instance, a general method for preparing benzoyl phenyl ureas involves reacting a compound of formula R1-NH2 with a compound of formula R2-NCO, where R1 and R2 represent the respective phenyl and benzoyl moieties. While a specific synthetic protocol for this compound is not detailed in readily available literature, a referenced method points towards a reaction involving an aminoketone and an acylating agent.

Given the known activities of other benzoylphenyl ureas, research into this compound could explore its potential as an inhibitor of specific enzymes or as a modulator of protein-protein interactions. Its structure, combining a rigid benzophenone (B1666685) core with a flexible methylurea (B154334) group, could be of interest in the design of new materials with specific thermal or photochemical properties.

Mechanistic Investigations of N 4 Benzoylphenyl N Methylurea

Elucidation of Molecular Targets

The compound N-(4-Benzoylphenyl)-N'-methylurea, also known by the research code UR-144, has been the subject of various studies to determine its interactions with biological systems at a molecular level. These investigations have primarily focused on its engagement with enzymes and receptors to understand its pharmacological profile.

Investigations into the enzymatic interactions of this compound have revealed that it is more significantly a substrate for metabolic enzymes rather than a potent inhibitor. Available data indicates that the compound is extensively metabolized by the cytochrome P450 (CYP) enzyme system. Specifically, CYP3A4 is the primary enzyme responsible for its metabolism, with minor contributions from CYP1A2. nih.govecddrepository.org One study has noted a weak inhibitory effect of UR-144 on CYP1A enzymes, which could suggest a potential for drug-drug interactions, although specific inhibitory concentration (IC50) values from comprehensive profiling are not widely reported in the available literature. nih.gov The metabolism by various CYP isoenzymes indicates a potential for interactions with other substances that are substrates, inducers, or inhibitors of these enzymes. nih.gov

Table 1: Enzymatic Interactions of this compound

| Enzyme | Role in Relation to this compound | Finding |

| CYP3A4 | Primary metabolizing enzyme | Extensively metabolizes the compound at the tetramethylcyclopropyl moiety. nih.govecddrepository.org |

| CYP1A2 | Minor metabolizing enzyme | Contributes to the metabolism of the compound to a lesser extent than CYP3A4. nih.govecddrepository.org |

| CYP2B6 | Metabolizing enzyme | Involved in the in vitro metabolism of the compound. nih.gov |

| CYP1A | Enzyme inhibition | Exhibits a weak inhibitory effect. nih.gov |

This compound is recognized as a potent synthetic cannabinoid that demonstrates selectivity for the cannabinoid receptor type 2 (CB2) over the cannabinoid receptor type 1 (CB1). wikipedia.orgtaylorandfrancis.com This selectivity is evident from its binding affinities (Ki), with a reported Ki of 1.8 nM for the CB2 receptor and a significantly lower affinity for the CB1 receptor, with a Ki of 150 nM, making it approximately 83 times more selective for CB2. wikipedia.org

Functionally, it acts as a full agonist at the CB2 receptor. wikipedia.org Its potency is reflected in its half-maximal effective concentration (EC50) values. For human CB1 receptors, the EC50 is 421 nM, while for human CB2 receptors, it is 72 nM. wikipedia.org Another study reported EC50 values of 8.5 ng/mL for CB1 receptors and 3.6 ng/mL for CB2 receptors. marshall.edu The metabolites of UR-144 also exhibit varied potencies at these receptors, with some showing increased potency at either the CB1 or CB2 receptor compared to the parent compound. marshall.edu For instance, the UR-144 degradant and the N-(2-hydroxypentyl) metabolite are more potent at the CB1 receptors, whereas the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites are more potent at the CB2 receptors. marshall.edu

Table 2: Receptor Binding Affinity and Functional Potency of this compound and its Metabolites

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| This compound (UR-144) | CB1 | 150 wikipedia.org | 421 wikipedia.org |

| CB2 | 1.8 wikipedia.org | 72 wikipedia.org | |

| UR-144 degradant | CB1 | - | ~6.1 (1.9 ng/mL) marshall.edu |

| CB2 | - | ~8.1 (2.5 ng/mL) marshall.edu | |

| UR-144 N-(2-hydroxypentyl) metabolite | CB1 | - | ~20.3 (6.3 ng/mL) marshall.edu |

| CB2 | - | ~31.0 (9.6 ng/mL) marshall.edu | |

| UR-144 N-(4-hydroxypentyl) metabolite | CB2 | - | More potent than parent compound marshall.edu |

| UR-144 N-(5-hydroxypentyl) metabolite | CB1 | - | ~881.5 (273 ng/mL) marshall.edu |

| CB2 | - | More potent than parent compound marshall.edu |

Cellular Pathway Modulation by this compound

The interaction of this compound with its molecular targets initiates downstream signaling events that modulate various cellular pathways. A primary effect associated with cannabinoid receptor agonists, particularly at CB1 receptors, is the inhibition of synaptic transmission. nih.gov

More specific to this compound, studies on cardiomyoblasts have indicated that the compound can induce autophagic and necrotic cell death. taylorandfrancis.comnih.gov This cytotoxic effect is proposed to be a consequence of elevated cytoplasmic calcium (Ca2+) levels and the activation of Death-Associated Protein Kinase 1 (DAPK1). taylorandfrancis.comnih.gov The rise in intracellular Ca2+ and subsequent DAPK1 activation appear to be key steps in the signal transduction cascade leading to the observed cellular demise in this in vitro model. nih.gov

As of the current available scientific literature, there are no specific studies that have reported on the global gene expression profiling in any cell type or organism in direct response to treatment with this compound.

Biotransformation Pathways (Non-Human, In Vitro)

In vitro studies utilizing human liver microsomes (HLM) have been instrumental in elucidating the primary metabolic pathways of this compound. nih.gov These investigations have shown that the compound undergoes extensive phase I metabolism. nih.govnih.gov

The principal biotransformation reactions are mono- and dihydroxylation. nih.gov The most abundant metabolites detected both in vitro and in vivo are the monohydroxylated derivatives. ecddrepository.orgnih.gov The N-alkyl side chain is a primary site for these modifications. nih.gov Key enzymes from the cytochrome P450 superfamily are responsible for these metabolic conversions. CYP3A4 plays the major role, particularly in the metabolism of the tetramethylcyclopropyl moiety, while CYP1A2 and CYP2B6 have been identified as having minor roles. nih.govecddrepository.orgnih.gov

Table 3: In Vitro Metabolites of this compound

| Metabolic Reaction | Metabolite | Reference |

| Monohydroxylation | N-(2-hydroxypentyl) metabolite | marshall.edu |

| N-(4-hydroxypentyl) metabolite | marshall.edu | |

| N-(5-hydroxypentyl) metabolite | marshall.edu | |

| Pyrolysis | UR-144 degradant | marshall.edunih.gov |

Metabolic Stability Profiling

Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical parameter evaluated in drug discovery. researchgate.net This is typically assessed in vitro using liver fractions, such as microsomes or S9 fractions, or hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.netnih.gov The key metrics derived from these assays are the in vitro half-life (t½) and intrinsic clearance (CLint), which help predict in vivo pharmacokinetic properties. researchgate.net

For many urea-based compounds, metabolic stability is a key determinant of their therapeutic potential. For instance, in studies of N,N'-disubstituted urea-based soluble epoxide hydrolase (sEH) inhibitors, metabolic profiling is crucial. nih.gov The stability of these compounds is often challenged in vitro using liver microsomes in the presence of metabolic cofactors like NADPH to initiate Phase I metabolic reactions. nih.gov

In a study on the N-adamantyl urea-based sEH inhibitor, 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU), cytochrome P450 (CYP) 3A4 was identified as a major enzyme mediating its metabolism. nih.gov The stability of such compounds is influenced by their chemical structure. For example, within a series of related compounds, modifications such as adding methyl or fluoro substituents can be employed to sterically shield metabolically liable amide bonds, thereby improving microsomal stability.

The metabolic stability of a related N,N'-disubstituted urea (B33335) compound, AEPU, was determined using in vitro methods. The findings from these experiments on a structurally similar compound are summarized below.

Table 1: In Vitro Metabolic Stability Data for a Structurally Related Urea Compound (AEPU)

| Parameter | Value | Conditions |

|---|---|---|

| Major Metabolizing Enzyme | CYP3A4 | Human Liver Microsomes |

This data is for the analogous compound AEPU and is presented to illustrate the potential metabolic profile of this compound. nih.gov

Identification of Metabolites

The identification of metabolites is essential for understanding the biotransformation pathways of a compound. This process is typically carried out using techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) following incubation with liver microsomes or hepatocytes. nih.gov

For N,N'-disubstituted urea-based compounds, metabolism often occurs via Phase I oxidation reactions. nih.gov In studies of the urea-based sEH inhibitor AEPU, in vitro experiments revealed three primary sites for Phase I metabolism:

Oxidation on the adamantyl moiety.

Oxidation on the urea nitrogen atoms. nih.gov

Cleavage of the polyethylene (B3416737) glycol chain. nih.gov

The oxidation on the urea nitrogen is a key metabolic pathway that could be relevant for this compound. Following in vitro incubation, the resulting metabolites can be identified by their mass shifts. For example, hydroxylation, a common oxidative reaction, results in an increase of 16 atomic mass units.

Table 2: Potential Metabolites of N,N'-Disubstituted Ureas Based on Analogous Compounds

| Parent Compound | Metabolic Reaction | Potential Metabolite Structure |

|---|---|---|

| N,N'-disubstituted urea (e.g., AEPU) | Hydroxylation on Urea Nitrogen | Hydroxylated urea derivative |

This table is based on metabolic pathways identified for the analogous compound AEPU and suggests potential metabolic routes for this compound. nih.gov

Interaction with Biomolecules (Non-Human, In Vitro)

The benzoylphenylurea (B10832687) (BPU) class of compounds, to which this compound belongs, is well-known for its interaction with specific biomolecules in non-human systems, particularly insects. nih.govacs.org BPUs are widely recognized as insect growth regulators that act by inhibiting chitin (B13524) synthesis. nih.govnih.gov

In vitro studies and observations in insect larvae have shown that BPUs interfere with the formation of the cuticle, which is primarily composed of chitin associated with various proteins. nih.govresearchgate.net The precise biochemical mechanism is thought to involve the interruption of the synthesis or transport of proteins required for the assembly of the polymeric chitin chain. researchgate.net This action is highly specific to arthropods and is a key reason for their use as insecticides. nih.gov

The interaction is highly dependent on the chemical structure of the BPU. Structure-activity relationship (SAR) studies have demonstrated that substituents on both the benzoyl ring and the phenyl ring of the urea backbone are critical for activity. nih.govresearchgate.net For instance, the presence of halo-substituents can significantly influence the potency of the interaction with the target biomolecules in insects. researchgate.net These interactions are studied to understand how the compounds exert their biological effects in these non-human organisms. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea | AEPU |

| Nicotinamide adenine (B156593) dinucleotide phosphate | NADPH |

| Diflubenzuron (B1670561) | - |

Preclinical Research Paradigms for N 4 Benzoylphenyl N Methylurea

In Vitro Biological Activity Assessments

In the realm of preclinical research, understanding the biological activity of a compound at the cellular and molecular level is paramount. For N-(4-Benzoylphenyl)-N'-methylurea, a series of in vitro assessments have been employed to elucidate its potential therapeutic effects. These assays provide crucial insights into how the compound interacts with biological systems, paving the way for further development.

Enzyme Activity Modulation

The modulation of enzyme activity is a key mechanism through which many therapeutic agents exert their effects. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. f1000research.com Some urea (B33335) derivatives have been investigated for their potential to modulate the activity of enzymes like COX-1 and TNF-α. f1000research.com Studies on related compounds have shown that the inhibition of these enzymes can lead to anti-inflammatory effects. f1000research.comnih.gov The anti-inflammatory action of such compounds is often attributed to their ability to inhibit prostaglandin (B15479496) synthesis by targeting COX-2. f1000research.com For example, an acidic polysaccharide, BJP-4, has been shown to down-regulate the expression of inflammatory factors including iNOS and COX-2 in RAW264.7 cells. mdpi.com

Cellular Growth and Proliferation Assays

To evaluate the impact of this compound on cell viability and growth, various cellular assays are utilized. These assays are fundamental in drug discovery for identifying novel therapeutic agents. sygnaturediscovery.com Common methods include colorimetric assays, such as the MTT and resazurin (B115843) reduction assays, which measure metabolic activity as an indicator of viable cell number. nih.govnih.gov Other techniques involve quantifying cell nuclei or monitoring apoptosis through markers like caspase activation. sygnaturediscovery.com These assays can determine a compound's potency in inhibiting cell proliferation and can be adapted for high-throughput screening. sygnaturediscovery.comnih.gov

Below is an interactive table summarizing common cellular growth and proliferation assays:

| Assay Type | Principle | Endpoint Measured |

| MTT Assay | Conversion of tetrazolium salt to formazan (B1609692) by mitochondrial dehydrogenases. nih.govnih.gov | Colorimetric signal proportional to viable cell number. |

| Resazurin Assay | Reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells. sygnaturediscovery.com | Fluorescent signal indicating metabolic activity. |

| BrdU Incorporation | Incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA of proliferating cells. sygnaturediscovery.com | Detection of BrdU-labeled cells. |

| Caspase-Glo Assay | Measurement of caspase-3/7 activity, key effectors of apoptosis. sygnaturediscovery.com | Luminescent signal proportional to caspase activity. |

Functional Receptor Antagonism Studies

Investigating a compound's ability to act as a receptor antagonist is crucial for understanding its mechanism of action. Functional assays can determine whether a compound blocks or inhibits the physiological response of a receptor when stimulated by an agonist. For instance, studies on N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines have evaluated their agonistic/antagonistic profiles at 5-HT1A receptors using adenylyl cyclase assays. nih.gov Similarly, research on 1,4-benzoxazin-3-one analogs has aimed to discover mode-selective TRPV1 antagonists, which could minimize adverse effects. nih.gov These studies often involve measuring changes in intracellular signaling molecules, like cyclic AMP, or ion channel activity in response to the compound.

Non-Human In Vivo Model Applications

Following promising in vitro results, the evaluation of this compound in living organisms is a critical next step. Non-human in vivo models, primarily in animals, allow researchers to assess the compound's efficacy and pharmacodynamics in a complex biological system.

Efficacy Evaluation in Animal Models (e.g., anti-inflammatory, anti-bacterial, antihyperlipidemic)

Animal models are instrumental in determining the therapeutic potential of a compound for specific diseases.

Anti-inflammatory Activity: The anti-inflammatory effects of related urea compounds have been tested in rodent models by measuring the inhibition of paw edema induced by inflammatory agents like carrageenan. f1000research.comnih.gov The reduction in swelling is a key indicator of anti-inflammatory efficacy. f1000research.com For example, a study on 1,3-bis(p-hydroxyphenyl)urea demonstrated its ability to reduce inflammation in rats. f1000research.com Similarly, various coumarin (B35378) derivatives have shown promising anti-inflammatory activity in denaturation assays. mdpi.com

Anti-bacterial Activity: The antibacterial potential of compounds can be assessed against various bacterial strains, including resistant ones like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Assays determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) to evaluate whether the compound is bacteriostatic or bactericidal. nih.gov

Antihyperlipidemic Activity: To evaluate antihyperlipidemic effects, animal models, often rats or mice, are fed a high-fat diet to induce hyperlipidemia. nih.govnih.gov The efficacy of the test compound is then determined by measuring its ability to lower serum levels of total cholesterol, LDL-cholesterol, and triglycerides, while increasing HDL-cholesterol. nih.govnih.gov For instance, a triterpene isolated from Protorhus longifolia showed significant lipid-lowering activity in high-fat diet-induced hyperlipidemic rats. nih.gov Similarly, extracts from Phyllanthus emblica have demonstrated both antihyperglycemic and antihyperlipidemic activities in mice. mdpi.com

Below is an interactive table summarizing findings from efficacy studies in animal models:

| Therapeutic Area | Animal Model | Key Findings | Reference Compound/Extract |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | Significant reduction in inflammation percentage. f1000research.com | 1,3-bis(p-hydroxyphenyl)urea |

| Anti-inflammatory | Carrageenan-induced paw edema in mice | Inhibition of paw edema and leukocyte migration. nih.gov | Pfaffia townsendii extract |

| Antihyperlipidemic | High-fat diet-induced hyperlipidemic rats | Significant lowering of total cholesterol and LDL-c, and increase in HDL-c. nih.gov | Triterpene from Protorhus longifolia |

| Antihyperlipidemic | High-fat diet-fed rats | Attenuation in total cholesterol, LDL, and triglycerides. nih.gov | Polyherbal formulation (POL4) |

| Antihyperlipidemic | High-fat diet-induced diabetic mice | Antihyperglycemic and antihyperlipidemic activities. mdpi.com | Phyllanthus emblica extract |

Pharmacodynamics in Preclinical Species

Pharmacodynamic studies investigate what a drug does to the body. In preclinical species, this involves assessing the biochemical and physiological effects of this compound and their mechanisms of action. For example, in anti-inflammatory studies, researchers may examine the expression levels of inflammatory mediators like cytokines and enzymes in tissues following compound administration. mdpi.comnih.gov In antihyperlipidemic studies, the mechanism might involve the inhibition of cholesterol synthesis or the stimulation of lipid metabolism. thepharmajournal.com For instance, studies on Phyllanthus emblica extract in diabetic mice showed that its effects were mediated through the enhancement of AMP-activated protein kinase (AMPK) phosphorylation in the liver and skeletal muscles. mdpi.com Understanding these pharmacodynamic properties is essential for predicting the compound's effects in humans.

Advanced Analytical Methodologies for N 4 Benzoylphenyl N Methylurea Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating N-(4-Benzoylphenyl)-N'-methylurea from complex matrices and accurately determining its concentration. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound and related compounds. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of moderately polar to nonpolar compounds. In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase.

For instance, research on similar urea-based compounds has utilized a C18 column (e.g., L7Supelco, 25 cm × 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of methanol (B129727) and water. researchgate.net The precise ratio of the mobile phase components is optimized to achieve efficient separation. Detection is often carried out using a UV detector at a specific wavelength, for example, 254 nm, where the analyte exhibits strong absorbance. researchgate.net The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification under specific chromatographic conditions.

Table 1: Illustrative HPLC Conditions for Analysis of Urea (B33335) Derivatives

| Parameter | Condition |

| Column | L7Supelco C18 (25 cm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (45:55 v/v), pH adjusted to 4.8 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 5.34 min (for Methyl 4-hydroxy benzoate) |

This table provides an example of HPLC conditions used for a related compound, illustrating the typical parameters involved in method development. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While direct GC analysis of this compound might be challenging due to its relatively low volatility and potential for thermal degradation, derivatization techniques can be employed to enhance its suitability for GC analysis. However, specific GC methods for this compound are not extensively detailed in the provided search results. Generally, GC involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing the stationary phase. The separation is based on the differential partitioning of the analytes between the gas and stationary phases.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection power of tandem mass spectrometry. This hybrid technique is exceptionally valuable for the quantification of this compound in complex biological matrices, such as plasma. nih.gov

In a typical LC-MS/MS method, the compound is first separated from other components in the sample by an LC system. For instance, a Waters X-Terra MS C18 column (50 x 2.1 mm, 3.5 µm) with an isocratic mobile phase of acetonitrile (B52724) and water (80:20, v/v) containing 0.1% formic acid has been used. nih.gov The eluent from the LC column is then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique used in this context, which generates protonated molecules [M+H]+ of the analyte. nih.gov The mass spectrometer is then set to monitor specific mass-to-charge ratio (m/z) transitions. For a related compound, dimethyl benzoylphenyl urea (BPU), the precursor ion [MH]+ at m/z 470.3 was selected and fragmented to produce a specific product ion at m/z 148.0. nih.gov This selective reaction monitoring (SRM) provides a high degree of specificity and sensitivity, allowing for the detection of very low concentrations of the analyte. nih.gov The development of such methods enables the quantification of the compound in the nanogram per milliliter (ng/mL) range. nih.gov

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and vibrational analysis of this compound, providing detailed information about its molecular architecture and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for characterizing this compound.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the type of proton, and the integration of the signal corresponds to the number of protons. For related urea derivatives, specific chemical shifts are observed for the methyl group protons and the aromatic protons. rsc.orgchemicalbook.com For example, in a related compound, the methyl protons of a methylurea (B154334) group might appear as a singlet in the ¹H NMR spectrum. chemicalbook.com The protons on the benzoyl and phenyl rings will exhibit complex multiplet patterns in the aromatic region of the spectrum.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic). For instance, the carbonyl carbon of the urea moiety would have a characteristic chemical shift in the downfield region of the spectrum. rsc.org

High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to confirm the molecular formula of the synthesized compound by providing a highly accurate mass measurement. rsc.org

Table 2: Representative ¹H NMR and ¹³C NMR Data for a Urea Derivative

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 2.11 (s, 6H, ArMe₂), 6.58 (s, 1H, NH), 7.17-7.22 (m, 4H, ArH), 7.24 (s, 1H, NH), 7.41-7.66 (m, 4H, ArH) |

| ¹³C NMR | 17.4, 121.1, 126.7, 127.3, 128.1, 128.8, 133.5, 136.2, 138.9, 153.4 |

This table shows example NMR data for a related substituted urea compound, illustrating the type of information obtained from these analyses. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to vibrational transitions. Key functional groups have characteristic absorption frequencies. For this compound, one would expect to observe:

N-H stretching vibrations: Typically in the range of 3300-3500 cm⁻¹.

C=O (carbonyl) stretching vibrations: The urea carbonyl and the benzoyl carbonyl will have strong absorptions, typically in the region of 1630-1700 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-N stretching vibrations: Usually found in the 1200-1350 cm⁻¹ region.

Aromatic C-H and C=C stretching vibrations: These appear at various frequencies above 3000 cm⁻¹ and in the 1400-1600 cm⁻¹ region, respectively.

Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for nonpolar groups and symmetric vibrations. The combination of both IR and Raman spectra provides a more complete vibrational analysis of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed technique for the quantitative analysis of compounds that absorb light in the UV-Vis portion of the electromagnetic spectrum. The presence of chromophores—specifically the benzoyl group and the phenylurea moiety—in the structure of this compound makes it amenable to UV-Vis detection. The aromatic rings and the carbonyl group are the primary chromophores responsible for its characteristic absorption profile.

The principle behind quantitative analysis by UV-Vis spectroscopy is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the creation of calibration curves, where the absorbance of a series of standard solutions of known concentrations is measured at a specific wavelength (λmax), the wavelength of maximum absorbance.

In practice, a solution of this compound in a suitable solvent, such as methanol or acetonitrile, is prepared. The UV-Vis spectrum is then recorded, typically revealing one or more absorption maxima. For compounds with similar structures, such as those containing a benzoylphenyl moiety, the primary absorption maximum is often observed in the range of 250-290 nm. For instance, the related compound N-(4-benzoylphenyl)-N',N'-dimethylurea exhibits a maximum absorption wavelength at approximately 286 nm in methanol. This value provides a reasonable starting point for developing a quantitative method for this compound.

The analytical method involves:

Selection of λmax: The wavelength of maximum absorbance is chosen to ensure the highest sensitivity and to minimize interference from other components in the sample matrix.

Preparation of Standard Solutions: A series of solutions with known concentrations of this compound are prepared.

Generation of Calibration Curve: The absorbance of each standard solution is measured at the selected λmax, and a graph of absorbance versus concentration is plotted. A linear regression analysis is typically performed to obtain the equation of the line and the correlation coefficient (R²), which indicates the linearity of the response.

Sample Analysis: The absorbance of the unknown sample is measured under the same conditions, and its concentration is determined using the calibration curve.

The following table illustrates a hypothetical dataset for a UV-Vis quantitative analysis of this compound.

Table 1: Example Calibration Data for UV-Vis Analysis of this compound

| Concentration (µg/mL) | Absorbance at λmax (e.g., 286 nm) |

|---|---|

| 1.0 | 0.112 |

| 2.5 | 0.280 |

| 5.0 | 0.560 |

| 7.5 | 0.840 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, MS is a powerful tool for confirmation of its identity and for structural characterization.

Molecular Weight Determination: The nominal molecular weight of this compound (C15H14N2O2) is 254.28 g/mol . In a typical mass spectrum, the compound can be ionized using various techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In positive ion mode, the molecule can be detected as the protonated molecular ion [M+H]⁺, which would have an m/z value of approximately 255.29. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula with a high degree of confidence.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS or MS²) is employed to study the fragmentation of the molecular ion. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting product ion spectrum is characteristic of the compound's structure and can be used for its unambiguous identification.

The fragmentation of this compound is expected to occur at the more labile bonds, such as the amide and urea linkages. Key fragmentation pathways would likely involve cleavages on either side of the carbonyl groups and the urea moiety. For instance, the fragmentation of a related benzoylphenylurea (B10832687) compound has been shown to produce characteristic ions. Based on the structure of this compound, some predicted major fragment ions are presented in the table below.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (approximate) | Description |

|---|---|---|

| [M+H]⁺ | 255 | Protonated molecular ion |

| [C7H5O]⁺ | 105 | Benzoyl cation |

| [C8H9N2O]⁺ | 150 | Fragment from cleavage of the amide bond |

Analysis of these fragmentation patterns provides a "fingerprint" for the molecule, which is invaluable for its identification in complex matrices and for distinguishing it from isomeric or otherwise related structures.

Microfluidic and Paper-Based Analytical Devices in this compound Research

In recent years, there has been a significant trend towards the miniaturization of analytical systems, leading to the development of microfluidic and paper-based analytical devices (µPADs). These devices offer several advantages over traditional laboratory techniques, including reduced sample and reagent consumption, shorter analysis times, portability, and lower cost. While the application of these technologies specifically to this compound is not yet widely reported in the literature, the principles underlying these platforms are highly relevant for future research.

Microfluidic Devices: Microfluidic devices, also known as lab-on-a-chip systems, involve the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. For the analysis of this compound, a microfluidic system could be designed to perform sample pretreatment, separation (e.g., by electrophoresis or chromatography), and detection on a single chip. Detection could be integrated using electrochemical methods or by coupling the chip to a spectroscopic detector.

Paper-Based Analytical Devices (µPADs): Paper-based devices are an even lower-cost alternative, using paper as a substrate to create channels and reaction zones. For the detection of this compound, a µPAD could be developed based on a colorimetric reaction. For example, the device could be impregnated with reagents that react with the compound or a derivative to produce a colored product. The intensity of the color, which could be quantified using a scanner or a smartphone camera, would be proportional to the concentration of the analyte.

The development of such devices for this compound would require research into:

Sample Introduction and Transport: Efficient methods for introducing a sample onto the device and ensuring its controlled movement through the analytical channels.

Selective Recognition: The use of specific antibodies, aptamers, or molecularly imprinted polymers to ensure selective binding of this compound.

Signal Generation: A reliable mechanism for producing a measurable signal, such as a change in color, fluorescence, or an electrochemical response.

While still an emerging area for this specific compound, the potential of microfluidic and paper-based devices to enable rapid, on-site analysis of this compound is substantial and represents a promising direction for future research and development.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-benzoylphenyl)-N',N'-dimethylurea |

| Acetonitrile |

Theoretical and Computational Chemistry Studies on N 4 Benzoylphenyl N Methylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry and materials science for predicting molecular properties. For a molecule like N-(4-Benzoylphenyl)-N'-methylurea, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, providing bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule, which can be used to characterize its vibrational modes.

Determine Electronic Properties: Calculate properties such as ionization potential, electron affinity, and the distribution of electron density.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

Although specific DFT studies on this compound are not available, research on related compounds, such as sulfonamides and hydrazones, demonstrates the utility of DFT in understanding their structure and reactivity. nih.govnih.gov For instance, in studies of other organic molecules, DFT has been used to successfully predict geometries and electronic spectra. researchgate.net

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict chemical and physical properties. Key aspects of MO analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. nih.gov

For this compound, a molecular orbital analysis would provide valuable information about its charge transfer properties and its potential to participate in chemical reactions. While direct data is absent, studies on other aromatic compounds show that the HOMO-LUMO gap is a key indicator of chemical reactivity and can be correlated with biological activity. insilicominds.com

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | Indicates electron-donating ability | |

| LUMO Energy | Indicates electron-accepting ability | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |

| Dipole Moment | Indicates overall polarity of the molecule | |

| Molecular Electrostatic Potential | Maps regions of positive and negative charge |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from quantum chemical calculations. No published data is currently available for this compound.

Molecular Dynamics Simulations of this compound and Biological Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and interactions of a molecule within a defined environment, such as a solvent or a biological system like a protein-ligand complex.

For this compound, MD simulations could be used to:

Investigate Conformational Flexibility: Explore the different shapes the molecule can adopt in solution and identify the most populated conformations.

Study Interactions with Biological Macromolecules: Simulate the binding of this compound to a target protein, providing insights into the binding mechanism, stability of the complex, and key interacting residues. This is a common approach in drug discovery to understand the molecular basis of a drug's action. nih.gov

Analyze Solvation Effects: Understand how the surrounding solvent molecules influence the structure and dynamics of the compound.

While no specific MD simulation studies have been published for this compound, this technique is widely applied in medicinal chemistry to model the behavior of small molecules in biological environments. researchgate.net

In Silico ADME Prediction (Non-Human, In Vitro Parameters)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

Permeability across biological membranes is a key factor determining the absorption of a drug. Computational models can predict permeability through various biological barriers. One of the standard in vitro models for predicting intestinal permeability is the Caco-2 cell permeability assay. nih.govresearchgate.netrsc.org In silico models are often trained on large datasets of compounds with experimentally determined Caco-2 permeability values to predict this property for new molecules. nih.gov For this compound, predicting its Caco-2 permeability would provide an indication of its potential for oral absorption. Studies on related benzophenone (B1666685) derivatives have utilized such computational tools to predict their interaction with transporters like P-glycoprotein, which influences permeability. japsonline.com

The distribution of a compound throughout the body is largely influenced by its binding to plasma proteins, such as albumin. researchgate.net High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect. In silico models can predict the extent of plasma protein binding based on the physicochemical properties of a molecule, such as its lipophilicity (LogP) and ionization state (pKa). nih.gov These predictive models are valuable for estimating how a compound will be distributed in the body. mdpi.com

Table 2: Hypothetical In Silico ADME Predictions for this compound

| ADME Parameter | Predicted Value | Method | Significance |

| Caco-2 Permeability | QSPR, Machine Learning | Predicts intestinal absorption | |

| Plasma Protein Binding (%) | QSPR, Regression Models | Indicates potential for systemic distribution | |

| LogP | Computational Algorithms | Measures lipophilicity, affects permeability and distribution |

Note: The values in this table are hypothetical and represent the type of data generated from in silico ADME prediction tools. No specific published data is available for this compound.

Future Research Directions and Translational Potential of N 4 Benzoylphenyl N Methylurea

Development of Novel Synthetic Pathways

The synthesis of N-(4-Benzoylphenyl)-N'-methylurea and its derivatives presents an immediate area for research and innovation. Traditional synthetic routes to related urea (B33335) compounds often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. Future research should prioritize the development of safer, more efficient, and environmentally benign synthetic methodologies.

A key strategy would be the exploration of phosgene-free synthetic routes. One potential approach involves the reaction of 4-aminobenzophenone (B72274) with a methylating agent to introduce the methyl group, followed by a reaction with a source of the urea carbonyl group that avoids isocyanates. For instance, the use of carbonyldiimidazole (CDI) as a phosgene substitute could be investigated for the formation of the urea linkage. Another avenue is the catalytic carbonylation of 4-aminobenzophenone and methylamine (B109427), a method that is gaining traction for its efficiency and reduced environmental impact.

Furthermore, the development of one-pot synthesis procedures would be highly valuable for streamlining the production of this compound. This could involve, for example, the in-situ generation of a reactive intermediate from 4-aminobenzophenone that then directly reacts with methyl isocyanate or a methylamine equivalent. Such methods would not only improve efficiency but also minimize waste generation.

A related area of interest is the synthesis of a close structural isomer, 3-(4-benzoylphenyl)-1,1-dimethylurea, which is typically prepared through the reaction of 4-benzoylphenyl isocyanate with dimethylamine. ontosight.ai Investigating similar isocyanate-based routes for this compound, while also exploring alternative, safer pathways, will be a key research focus.

Table 1: Potential Novel Synthetic Pathways for this compound

| Synthetic Approach | Key Reagents/Catalysts | Potential Advantages |

| Phosgene-Free Urea Formation | Carbonyldiimidazole (CDI), Diphenyl Carbonate | Avoids highly toxic phosgene, milder reaction conditions. |

| Catalytic Carbonylation | Palladium or other transition metal catalysts, CO | High atom economy, potential for high yields and selectivity. |

| One-Pot Synthesis | In-situ activation of 4-aminobenzophenone | Reduced reaction time, simplified purification, less solvent waste. |

| Isocyanate-Based Route (Optimized) | 4-benzoylphenyl isocyanate, Methylamine | Established methodology for urea synthesis, potential for high yield. |

Exploration of Undiscovered Biological Activities

The structural components of this compound suggest a high probability of interesting and potentially useful biological activities. The broader class of benzoylphenylurea (B10832687) compounds is well-known for its insecticidal properties, primarily acting as chitin (B13524) synthesis inhibitors. This provides a strong rationale for investigating the entomological applications of this compound.

Beyond its potential as an insecticide, the benzoylphenylurea scaffold has been explored for other pharmacological applications. There is growing interest in this class of compounds as potential anticancer agents. For example, some thiourea (B124793) and benzoylurea (B1208200) derivatives have shown promise in inhibiting the proliferation of breast cancer cells. nih.gov Therefore, a crucial future direction is the evaluation of this compound for its cytotoxic effects against various cancer cell lines. Mechanistic studies would then be necessary to identify its molecular targets, which could include enzymes like kinases or proteins involved in cell cycle regulation.

The N-methylurea moiety itself is present in various biologically active molecules and can influence properties such as membrane permeability and metabolic stability. Research into the pharmacokinetic and pharmacodynamic properties of this compound will be essential for its development as a potential therapeutic agent.

Advanced Materials Science Applications

The benzophenone (B1666685) moiety within this compound is a well-established photoinitiator, capable of initiating polymerization reactions upon exposure to UV light. This opens up a significant avenue for research into the application of this compound in materials science, particularly in the development of photocurable resins and coatings.

Future studies should investigate the efficiency of this compound as a photoinitiator for various monomers, such as acrylates and methacrylates. Key parameters to explore include its absorption spectrum, the quantum yield of radical formation, and its influence on the mechanical and optical properties of the resulting polymers. Its performance could be compared with existing commercial photoinitiators to identify potential advantages.

Furthermore, this compound could serve as a monomer or a key building block for the synthesis of novel polyureas. Polyureas are a class of polymers known for their excellent mechanical properties, thermal stability, and chemical resistance, finding applications in coatings, elastomers, and adhesives. The incorporation of the benzoylphenyl group could impart unique properties to the resulting polyurea, such as enhanced UV stability or specific optical characteristics. Research in this area would involve the synthesis and characterization of polyureas derived from this compound and the evaluation of their performance in various applications.

Table 2: Potential Materials Science Applications of this compound

| Application Area | Rationale | Key Research Questions |

| Photoinitiator for Polymerization | Presence of the benzophenone moiety. | What is its photoinitiation efficiency? What are the properties of the resulting polymers? |

| Monomer for Novel Polyureas | Urea functionality allows for polymerization. | What are the mechanical, thermal, and optical properties of the derived polyureas? |

| UV-Curable Coatings | Combines photoinitiator and potential polymer backbone properties. | How does it affect curing speed, hardness, and adhesion of coatings? |

| Functional Additive in Polymers | Benzophenone group can act as a UV absorber. | Can it improve the UV stability and lifetime of other polymers? |

Role in Understanding Fundamental Biological Processes

Beyond its direct applications, this compound can be a valuable tool for probing fundamental biological processes. Its potential as a chitin synthesis inhibitor, for instance, could be leveraged to study the intricate mechanisms of chitin formation and deposition in insects and other organisms. By using a radiolabeled version of the compound, researchers could track its distribution and binding sites within cells and tissues, providing insights into the molecular machinery of chitin synthesis.

If this compound is found to have specific anticancer activity, it could be used as a chemical probe to investigate the signaling pathways and cellular processes that are dysregulated in cancer. For example, if it is found to inhibit a particular kinase, it could be used to study the downstream effects of that kinase's activity and its role in cancer progression.

The N-methylation of urea derivatives has been shown to influence molecular conformation and interactions. Synthesizing and comparing the biological activities of this compound with its unmethylated counterpart could provide valuable information on the role of N-methylation in ligand-receptor interactions and biological function. This could contribute to a more fundamental understanding of molecular recognition in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.